Ethyl-4-bromo-3-methylbut-2-enoate
Overview
Description
Ethyl-4-bromo-3-methylbut-2-enoate is a heterocyclic organic compound . It has a molecular weight of 207.07 and a molecular formula of C7H11BrO2 . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl-4-bromo-3-methylbut-2-enoate consists of seven carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms . The InChI code for this compound is 1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ .Scientific Research Applications
Application 1: Reformatsky Reaction in Organic Chemistry
- Summary of the Application: Ethyl-4-bromo-3-methylbut-2-enoate is used in the Reformatsky Reaction, a method used in organic chemistry to form β-hydroxy-esters. In this reaction, Ethyl-4-bromo-3-methylbut-2-enoate reacts with β-cyclocitral in the presence of zinc to produce a specific lactone .
- Methods of Application or Experimental Procedures: Both methyl Z- and E-4-bromo-3-methylbut-2-enoate react with β-cyclocitral in the presence of zinc to give the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid as the main product . This indicates an E to Z inversion during the Reformatsky reaction .
- Results or Outcomes: The reaction results in the formation of the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid as the main product .
Application 2: Synthesis of Climate Relevant Isoprene
- Summary of the Application: Ethyl-4-bromo-3-methylbut-2-enoate is used in the synthesis of climate-relevant isoprene .
- Methods of Application or Experimental Procedures: A flame-dried 250 mL round-bottomed flask was charged with (Z)-ethyl 4-chloro-3-methylbut-2-enoate [(Z)-59, 1g, 6.15 mmol] in toluene (20 mL). The reaction was cooled to -78 °C in a cardice-acetone bath followed by addition of Dibal-H (1.2 M, 11.3 mL, 13.5 mmol) via syringe pump over 1 hour and left to stir at - 78 °C for 1 hour .
- Results or Outcomes: The specific results or outcomes of this procedure were not provided in the source .
properties
IUPAC Name |
ethyl (E)-4-bromo-3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWHZOYUGYXFA-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-4-bromo-3-methylbut-2-enoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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